

Physicochemical Properties of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid

Cat. No.: B187474

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Nitrophenyl)isoxazole-3-carboxylic acid (CAS No: 199601-80-4) is a heterocyclic compound featuring an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid moiety.^{[1][2]} Compounds within the isoxazole class are of significant interest in medicinal chemistry due to their diverse biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential development as a therapeutic agent, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a summary of the available physicochemical data for **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid**, detailed experimental protocols for the determination of its key properties, and visual workflows to illustrate these processes.

Core Physicochemical Properties

Quantitative experimental data for **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid** is not readily available in the public domain. The following table summarizes its basic molecular information

and provides a reference melting point from a structurally similar isomer, 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid.^[3] For unmeasured properties, the status is indicated, highlighting the need for experimental determination or in-silico prediction using specialized software.

Property	Value	Reference/Method
Molecular Formula	C ₁₀ H ₆ N ₂ O ₅	[1]
Molecular Weight	234.17 g/mol	[1]
CAS Number	199601-80-4	[1] [2]
Melting Point	214-224 °C (for 4-nitro isomer)	[3]
pKa	Requires Experimental Determination or Computational Prediction	-
Aqueous Solubility	Requires Experimental Determination or Computational Prediction	-
LogP (Octanol-Water Partition Coefficient)	Requires Experimental Determination or Computational Prediction	-

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline established methodologies for determining the key properties of **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid**.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to approach the expected melting point. Based on the 4-nitro isomer, a preliminary target could be around 200°C.
- Once the temperature is within 20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.
- For accuracy, perform the measurement in triplicate.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a common and reliable technique.

Apparatus:

- Analytical balance
- Vials with screw caps

- Constant temperature shaker bath
- pH meter
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

- Add an excess amount of **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid** to a vial containing a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4).
- Seal the vial and place it in a constant temperature shaker bath, typically at 25°C or 37°C, for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, check the pH of the suspension.
- Centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.
- Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
- The aqueous solubility is reported in units such as mg/mL or μ g/mL.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values.

Apparatus:

- Potentiometric titrator or a pH meter with a high-precision electrode
- Burette
- Stir plate and magnetic stir bar
- Beaker
- Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)

Procedure:

- Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Accurately weigh a known amount of **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid** and dissolve it in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Begin stirring the solution gently.
- Titrate the solution by adding small, precise volumes of the standardized strong base (NaOH solution) from a burette.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa can be determined from the titration curve as the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be used to accurately locate the equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Apparatus:

- Vials with screw caps
- Vortex mixer
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV)
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)

Procedure:

- Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.
- Prepare a stock solution of **5-(3-Nitrophenyl)isoxazole-3-carboxylic acid** in either water or n-octanol.
- Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent.
- Seal the vial and vortex it for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.
- Allow the vial to stand or centrifuge it to achieve complete phase separation.
- Carefully sample a known volume from both the aqueous and the n-octanol layers.

- Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient (P).


Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Aqueous Solubility Determination.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid [myskinrecipes.com]
- 2. 199601-80-4|5-(3-Nitrophenyl)isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Physicochemical Properties of 5-(3-Nitrophenyl)isoxazole-3-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187474#physicochemical-properties-of-5-3-nitrophenyl-isoxazole-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com